N-Dansyl-D-phenylalanine
Description
Contextualization within Fluorescent Amino Acid Derivatives
N-Dansyl-D-phenylalanine belongs to a broad class of molecules known as fluorescent amino acid derivatives. These compounds are created by chemically linking a fluorophore—a molecule that can re-emit light upon light excitation—to an amino acid. The primary purpose of this modification is to introduce a detectable signal for analytical purposes. ontosight.ai
The dansyl group, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl, is a classic and widely used fluorophore in biochemistry. wikipedia.org When it reacts with the primary or secondary amino group of an amino acid like D-phenylalanine, it forms a stable sulfonamide bond, resulting in a fluorescent adduct. wikipedia.orgresearchgate.net This process, known as dansylation, transforms the amino acid into a probe that can be traced and monitored using fluorescence spectroscopy. ontosight.airesearchgate.net While other fluorophores like 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) and 4-floro-7-nitrobenzofurazan (NBD) are also used to create fluorescent amino acids, the dansyl group remains a popular choice due to its distinct environmental sensitivity. researchgate.netnih.gov
Rationale for Utilizing Dansyl-D-phenylalanine as a Biophysical Probe
The utility of this compound as a biophysical probe stems directly from the properties of its dansyl moiety. The fluorescence of the dansyl group is highly sensitive to the polarity of its immediate surroundings. researchgate.net In aqueous, highly polar environments, its fluorescence quantum yield is relatively low. However, when it moves into a nonpolar or hydrophobic environment, such as the interior of a protein or a lipid membrane, its fluorescence intensity increases significantly, and the emission maximum typically shifts to a shorter wavelength (a "blue-shift"). researchgate.netmdpi.com
This solvatochromic behavior is the primary rationale for its use. Researchers can monitor changes in the fluorescence of this compound to infer details about its binding site on a target molecule, such as a protein. For example, a dramatic increase in fluorescence upon binding to a protein suggests that the probe is located in a hydrophobic pocket, shielded from the aqueous solvent. researchgate.netacs.org
Furthermore, the dansyl group can act as an acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments, particularly with the amino acid tryptophan, which serves as a natural fluorescent donor. researchgate.netbakerlab.org The efficiency of energy transfer between a tryptophan residue in a protein and a nearby dansyl probe is dependent on the distance between them, typically in the range of 10-35 Å. bakerlab.org By measuring FRET, scientists can calculate distances and map conformational changes within proteins or protein-ligand complexes in real time. researchgate.netbakerlab.org
Historical Perspective of Dansyl Chemistry in Biomolecular Sciences
The history of dansyl chemistry in the life sciences began with the introduction of dansyl chloride in the 1950s and 1960s as a highly sensitive reagent for labeling primary and secondary amino groups. wikipedia.orgmdpi.com Its initial and most famous application was in protein chemistry for N-terminal amino acid analysis and sequencing. wikipedia.orgresearchgate.net By reacting dansyl chloride with the free amino group at the N-terminus of a protein or peptide, a fluorescent tag was attached. After hydrolysis of the protein, the single fluorescently-labeled N-terminal amino acid could be identified using chromatography, providing a crucial piece of information for determining the protein's sequence.
This method was a significant improvement over previous techniques due to the high fluorescence of the dansyl group, which allowed for the detection of very small amounts of material. science.gov The success of dansyl chloride as a general labeling reagent paved the way for the development of more specialized probes. mdpi.com Scientists began to synthesize individual dansylated amino acids, such as this compound, not just for analytical identification but for use as functional probes. mdpi.com This shift marked a transition from using dansylation for endpoint analysis to employing dansyl derivatives as dynamic reporters to study the intricate processes of protein folding, ligand binding, and enzyme kinetics in real-time. bakerlab.orgresearchgate.netnih.gov
Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOGTIFRDHWSB-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Derivatization Methodologies of N Dansyl D Phenylalanine
Synthetic Pathways for the Dansyl Moiety Incorporation onto D-Phenylalanine
The attachment of the dansyl group to D-phenylalanine is achieved through the reaction of dansyl chloride with the amino acid. This process, known as dansylation, results in a fluorescent derivative that is highly valuable for detection and quantification. wikipedia.orgresearchgate.net
The fundamental reaction for the synthesis of N-Dansyl-D-phenylalanine involves the nucleophilic attack of the primary amino group of D-phenylalanine on the electron-deficient sulfur atom of the sulfonyl chloride group in dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). wikipedia.org This reaction is typically carried out in an aqueous-organic solvent mixture under alkaline conditions. researchgate.net The alkaline pH is crucial as it deprotonates the amino group of the D-phenylalanine, enhancing its nucleophilicity and facilitating the attack on the sulfonyl chloride. The reaction proceeds via a sulfonyl-transfer mechanism, resulting in the formation of a stable sulfonamide bond between the dansyl moiety and the D-phenylalanine, with the concomitant release of a chloride ion. bsu.edu
The general reaction can be depicted as follows: D-Phenylalanine + Dansyl Chloride → this compound + HCl
Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. Key factors that influence the efficiency of the dansylation reaction include pH, temperature, reaction time, and the molar ratio of the reactants. researchgate.netnih.govresearchgate.net
pH: The reaction is highly pH-dependent. An alkaline environment (typically pH 9.5-10) is necessary to ensure the amino group of D-phenylalanine is in its unprotonated, nucleophilic form. researchgate.netbohrium.com However, excessively high pH can increase the rate of hydrolysis of dansyl chloride, a competing side reaction. bohrium.com
Temperature and Time: The dansylation reaction is often carried out at elevated temperatures to increase the reaction rate. researchgate.net Common conditions reported in the literature include incubation at temperatures ranging from 38°C to 70°C for periods of 60 to 120 minutes. researchgate.net Optimization of these parameters is crucial to ensure complete derivatization without significant degradation of the product or reactants. researchgate.net
Reagent Concentration: A molar excess of dansyl chloride is typically used to drive the reaction to completion. bsu.edu However, a very large excess can lead to increased side reactions and complications in the purification of the final product. bsu.edu
| Parameter | Optimal Range/Condition | Rationale |
| pH | 9.5 - 10.0 | Ensures deprotonation of the amino group for nucleophilic attack, while minimizing dansyl chloride hydrolysis. researchgate.netbohrium.com |
| Temperature | 38°C - 70°C | Increases the rate of the derivatization reaction. researchgate.net |
| Reaction Time | 60 - 120 minutes | Allows for the completion of the reaction. researchgate.net |
| Solvent | Aqueous-organic mixture (e.g., acetone-water) | Solubilizes both the amino acid and the dansyl chloride. researchgate.net |
| Molar Ratio | Excess dansyl chloride | Drives the reaction towards the formation of the product. bsu.edu |
Several side reactions can occur during the dansylation of D-phenylalanine, potentially reducing the yield and purity of the desired product. The primary side reaction is the hydrolysis of dansyl chloride in the aqueous alkaline medium to form dansyl sulfonic acid (dansic acid). bsu.edu This reaction consumes the derivatizing agent and can complicate the purification process.
Another potential side reaction is the further reaction of the initially formed this compound with excess dansyl chloride, which can lead to the formation of dansylamide. bsu.edu This decomposition of the desired product is favored at high pH and with a large excess of dansyl chloride. bsu.edu
Strategies to mitigate these side reactions include:
Careful control of pH: Maintaining the pH within the optimal range of 9.5-10 minimizes the rate of dansyl chloride hydrolysis. researchgate.netbohrium.com
Use of a reaction quencher: After the desired reaction time, a quencher such as an excess of a primary or secondary amine (e.g., N-methylamine or N-ethylamine) can be added to react with the remaining unreacted dansyl chloride, preventing further side reactions. bsu.edu
Optimization of reagent ratios: Using the minimal necessary excess of dansyl chloride can help to reduce the extent of side reactions. bsu.edu
Enantiopure D-Phenylalanine Precursor Synthesis and its Relevance
The stereochemical purity of the final this compound product is entirely dependent on the enantiopurity of the starting D-phenylalanine. Therefore, the synthesis of enantiomerically pure D-phenylalanine is a critical prerequisite. D-phenylalanine is a valuable chiral building block for many pharmaceuticals. polimi.itnih.gov
Enzymatic methods are highly effective for the production of enantiopure D-amino acids due to the high stereoselectivity of enzymes.
Enzymatic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture (DL-phenylalanine), allowing for the separation of the unreacted enantiomer. A common approach utilizes Phenylalanine Ammonia Lyase (PAL), which stereoselectively converts L-phenylalanine to trans-cinnamic acid and ammonia, leaving the D-phenylalanine unreacted. nih.gov This method can produce D-phenylalanine with high optical purity. nih.gov One study reported achieving a productivity of 7.2 g L⁻¹h⁻¹ for D-phenylalanine with an enantiomeric excess (ee) of over 99% using immobilized PAL. nih.govnih.gov
Asymmetric Transformation: This method converts a racemic mixture into a single desired enantiomer. One reported method involves the reaction of DL-phenylalanine with salicylaldehyde (B1680747) and (2S, 3S)-tartaric acid in propionic acid to form D-phenylalanine (2S, 3S)-tartrate. mdma.ch Subsequent treatment with triethylamine (B128534) yields D-phenylalanine with 98% optical purity and a 69% yield. mdma.ch Another approach is crystallization-induced asymmetric transformation of racemic phenylalanine methyl ester derivatives. ut.ac.ir
| Method | Key Reagents/Enzymes | Product Purity (ee) | Yield | Reference |
| Enzymatic Resolution | Phenylalanine Ammonia Lyase (PAL) | >99% | High | nih.govnih.gov |
| Asymmetric Transformation | Salicylaldehyde, (2S, 3S)-tartaric acid | 98% | 69% | mdma.ch |
| Asymmetric Transformation | (2R, 3R)-tartaric acid | - | 71-85% | ut.ac.ir |
Microbial and biocatalytic systems offer sustainable and efficient routes for the production of D-amino acids. Bacteria are known to synthesize a variety of D-amino acids for incorporation into their peptidoglycan cell walls. nih.govwikipedia.org This natural capability can be harnessed for the production of D-phenylalanine.
Biocatalytic cascades have been developed that couple the activity of multiple enzymes in a one-pot synthesis. For instance, a cascade involving an L-amino acid deaminase and an engineered aminotransferase has been used to produce D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from racemic mixtures or L-amino acids. polimi.it Another biocatalytic cascade couples an L-amino acid deaminase with an engineered D-amino acid dehydrogenase for the production of optically pure D-phenylalanine derivatives. polimi.it These whole-cell systems are advantageous as they can operate without the need for cofactor regeneration or chemical reducing agents. polimi.it
Spectroscopic Characterization and Photophysical Principles of N Dansyl D Phenylalanine
Fundamental Fluorescence Characteristics of the Dansyl Chromophore
The fluorescence of N-Dansyl-D-phenylalanine originates from the dansyl chromophore. This group exhibits a strong absorption of ultraviolet light and subsequent emission in the visible region of the electromagnetic spectrum. The process begins with the absorption of a photon, which excites the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through a process called internal conversion. From this relaxed state, it can return to the ground state by emitting a photon, a phenomenon known as fluorescence.
The dansyl chromophore is characterized by a significant Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths. This large shift is advantageous in fluorescence spectroscopy as it minimizes the overlap between the excitation and emission spectra, thereby improving the signal-to-noise ratio. The fluorescence emission of dansyl derivatives typically occurs in the blue-green region of the spectrum. For instance, in the absence of a specific binding partner, this compound exhibits a fluorescence emission maximum at approximately 544 nm when excited at 200 nm. nih.gov
Environmental Sensitivity of Dansyl Fluorescence Emission
A key feature of the dansyl chromophore is the pronounced sensitivity of its fluorescence emission to the polarity of its local environment. This sensitivity arises from the intramolecular charge transfer (ICT) character of its first excited singlet state. The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor. Upon excitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state.
The change in dipole moment upon excitation makes the fluorescence of this compound highly dependent on the polarity of the surrounding solvent molecules. In polar solvents, the solvent molecules can reorient around the excited state dipole, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) of the fluorescence emission spectrum. Conversely, in non-polar or hydrophobic environments, the excited state is less stabilized, leading to a blue shift (a shift to shorter wavelengths) in the emission maximum.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Dioxane | 2.2 | ~470 | ~0.7 |
| Chloroform | 4.8 | ~485 | ~0.5 |
| Ethyl Acetate | 6.0 | ~495 | ~0.4 |
| Ethanol | 24.6 | ~510 | ~0.2 |
| Water | 80.1 | ~550 | ~0.05 |
Note: The data in this table is representative of the general behavior of dansyl chromophores and may not be the exact values for this compound.
The sensitivity of dansyl fluorescence to the microenvironment makes this compound an excellent probe for studying molecular interactions and conformational changes in macromolecules such as proteins. When this compound binds to a protein, the dansyl group may be transferred from a polar aqueous environment to a more non-polar, hydrophobic binding pocket. This change in the microenvironment leads to a significant blue shift in the fluorescence emission and an increase in the fluorescence quantum yield.
For example, when this compound binds to the protein alpha-acid glycoprotein (B1211001) (AGP), its emission maximum shifts from 544 nm in the aqueous buffer to 497 nm in the hydrophobic binding site of the protein. nih.gov This large spectral shift provides a clear signal of the binding event. Furthermore, the rotational freedom of the dansyl group can be restricted upon binding, which can also contribute to an increase in fluorescence intensity. These properties allow researchers to monitor binding events, probe the polarity of binding sites, and detect conformational changes in proteins that alter the local environment of the fluorescent probe.
Fluorescence Quantum Yield and Lifetimes in Various Media
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. As mentioned earlier, the quantum yield of this compound is highly dependent on the solvent environment. In non-polar solvents, where non-radiative decay pathways are less favored, the quantum yield is high. In contrast, in polar, protic solvents like water, the quantum yield is significantly lower due to efficient quenching mechanisms.
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore in a specific environment and is typically in the nanosecond range for dansyl derivatives. Similar to the quantum yield, the fluorescence lifetime of this compound is also sensitive to the solvent polarity. In general, a more viscous and less polar environment leads to a longer fluorescence lifetime. The relationship between solvent polarity and the fluorescence lifetime of a dansyl derivative is illustrated in the table below.
| Solvent | Viscosity (cP at 20°C) | Fluorescence Lifetime (τ, ns) |
|---|---|---|
| Methanol | 0.59 | ~10 |
| Ethanol | 1.20 | ~12 |
| Propanol | 2.20 | ~14 |
| Glycerol | 1490 | ~20 |
Note: The data in this table is representative of the general behavior of dansyl chromophores and may not be the exact values for this compound.
Applications of Fluorescence Quenching in Molecular Interaction Analysis
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This phenomenon can be caused by a variety of molecular interactions, including excited-state reactions, energy transfer, and complex formation with a quencher molecule. The study of fluorescence quenching can provide valuable information about the accessibility of the fluorophore to the quencher and the dynamics of the surrounding environment.
The quenching of this compound fluorescence can be described by the Stern-Volmer equation:
F₀/F = 1 + Ksv[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. The Stern-Volmer constant is a measure of the efficiency of quenching.
Commonly used quenchers include iodide ions and acrylamide. When this compound is bound to a macromolecule, the accessibility of the dansyl group to these quenchers can be altered. If the dansyl group is buried within a protein's hydrophobic core, it will be shielded from quenchers in the aqueous solution, resulting in a lower quenching efficiency and a smaller Stern-Volmer constant. Conversely, if the dansyl group is exposed on the surface of the protein, it will be more accessible to quenchers, leading to more efficient quenching. By comparing the quenching of free this compound with that of the protein-bound form, researchers can gain insights into the location and environment of the binding site.
Applications in Biomolecular Interaction Studies
Protein Binding Affinity and Stoichiometry Determination
The fluorescent properties of N-Dansyl-D-phenylalanine make it an ideal probe for investigating protein-ligand interactions. By monitoring changes in its fluorescence upon binding to a protein, researchers can quantitatively determine binding affinities and the stoichiometry of the interaction.
This compound has been instrumental in characterizing the drug-binding sites on Human Serum Albumin (HSA), the primary carrier protein for a wide variety of molecules in the blood. HSA possesses two major drug-binding sites, known as Sudlow Site I and Site II. scbt.comnih.gov this compound, along with other dansylated amino acids with hydrophobic side chains, shows a specific preference for Sudlow Site II, which is located in subdomain IIIA. scbt.commdpi.com
The specificity of this binding is dictated by the physicochemical properties of the amino acid side chain. scbt.com The hydrophobic nature of the phenyl group in this compound drives its association with the hydrophobic pocket of Site II on HSA. scbt.com This selective binding has allowed for the detailed mapping of this site and an understanding of its interaction with various drugs and other ligands. eurekaselect.com
| Dansylated Amino Acid | Preferred Binding Site | Reference |
|---|---|---|
| This compound | Site II | scbt.commdpi.com |
| Dansyl-L-norvaline | Site II | scbt.com |
| Dansyl-L-asparagine | Site I | scbt.com |
| Dansyl-L-glutamate | Site I | scbt.com |
The well-characterized binding of this compound to specific protein sites, such as Sudlow Site II of HSA, makes it a valuable tool for competitive binding assays. scbt.comnih.gov In these assays, the displacement of the fluorescent probe by a test ligand is monitored. A decrease in the fluorescence signal of this compound upon the addition of a competing ligand indicates that the new ligand binds to the same site and displaces the fluorescent probe. dovepress.com
This method allows for the determination of the binding affinity of non-fluorescent ligands. By measuring the concentration of the competitor required to displace 50% of the bound this compound, the inhibition constant (Ki), and subsequently the binding constant (Ka), of the test compound can be calculated. This technique is widely used in drug discovery and development to screen for compounds that bind to specific protein targets. dovepress.com
The precise binding mode of dansylated amino acids, including the L-isomer of N-Dansyl-phenylalanine, to HSA has been elucidated through high-resolution X-ray crystallography. scbt.com These studies have provided a detailed atomic-level view of the interactions between the dansyl group and the amino acid side chain with the residues lining the binding pocket of the protein. scbt.com For instance, the co-crystal structure of HSA with dansyl-L-phenylalanine confirms its accommodation within Sudlow Site II and reveals the specific hydrophobic and polar contacts that stabilize the complex. scbt.comeurekaselect.com
While specific NMR spectroscopy studies focusing solely on this compound complexes are not extensively detailed in the provided context, NMR is a powerful technique for studying protein-ligand interactions in solution. mdpi.com NMR can provide information on which amino acid residues of the protein are involved in the binding interface through chemical shift perturbation mapping. mdpi.com It can also be used to determine the structure of the complex and to study the dynamics of the interaction. mdpi.comdntb.gov.ua
Enzyme-Substrate and Enzyme-Inhibitor Interaction Analysis
The fluorescence of this compound is also utilized to probe the interactions between enzymes and their substrates or inhibitors. Changes in the fluorescent signal can provide insights into binding events, conformational changes, and the kinetics of enzymatic reactions.
This compound can serve as a fluorescent probe to label the active site of certain enzymes. A study on calf intestinal alkaline phosphatase (CIAP) demonstrated that dansyl-L-phenylalanine can selectively inhibit the enzyme. nih.govnih.gov This suggests that the molecule interacts with the active site or an allosteric site that affects catalysis. The use of such fluorescent inhibitors allows for the investigation of the binding mechanism and the determination of binding constants through fluorescence titration experiments. nih.gov The labeling of specific inhibitors with chromophoric groups like dansyl provides a valuable spectroscopic tool to probe the enzyme's active site. nih.gov
This compound is utilized in the development of inhibitors for certain enzymes, including matrix metalloproteinases (MMPs). It serves as a precursor for the synthesis of N-sulfonylamino acid derivatives that act as metalloproteinase inhibitors. scbt.com MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases.
Derivatives of this compound can be designed to chelate the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. The dansyl group, in this context, can be part of a larger molecule designed for specific interactions with the enzyme's active site, while also providing a fluorescent tag for assay development.
| Inhibitor | Inhibition Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Dansyl-L-phenylalanine | Uncompetitive | 2.3 mmol L⁻¹ | nih.gov |
| L-phenylalanine | Uncompetitive | 1.1 mmol L⁻¹ | nih.gov |
Kinetic Characterization of Enzymatic Inhibition Mechanisms (e.g., Alkaline Phosphatase)
This compound has been effectively utilized to investigate the kinetic mechanisms of enzyme inhibition. A notable example is its application in studying the inhibition of calf intestinal alkaline phosphatase (CIAP).
In a study examining the inhibitory effects of dansylated amino acids on CIAP, it was determined that N-Dansyl-L-phenylalanine acts as an uncompetitive inhibitor. nih.govresearchgate.net This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. The kinetic analysis was performed at the optimal pH for alkaline phosphatase activity (pH 10.4) and a temperature of 37°C. nih.govresearchgate.net
The determination of the inhibition type was achieved through the analysis of double reciprocal plots of reaction velocity versus substrate concentration (Lineweaver-Burk plots). In the presence of an uncompetitive inhibitor, these plots yield a series of parallel lines, a characteristic feature of this inhibition mechanism. researchgate.net The study determined the inhibition constant (Ki), which is a measure of the inhibitor's potency, for N-Dansyl-L-phenylalanine. nih.govresearchgate.net
| Inhibitor | Inhibition Type | Inhibition Constant (Ki) (mmol L-1) | Experimental Conditions |
|---|---|---|---|
| N-Dansyl-L-phenylalanine | Uncompetitive | 2.3 | pH 10.4, 37°C |
| L-phenylalanine | Uncompetitive | 1.1 | pH 10.4, 37°C |
This interactive table summarizes the kinetic data for the inhibition of calf intestinal alkaline phosphatase by N-Dansyl-L-phenylalanine and L-phenylalanine. The data highlights the uncompetitive nature of the inhibition and provides the respective inhibition constants. nih.govresearchgate.net
The use of a fluorescently labeled inhibitor like N-Dansyl-phenylalanine offers the advantage of potentially employing fluorescence spectroscopy to further investigate the inhibitor-enzyme interaction, providing insights into the binding event itself. nih.govresearchgate.net
Real-Time Monitoring of Enzyme Dynamics and Conformational Changes
The sensitivity of the dansyl group's fluorescence to its immediate chemical environment makes this compound a suitable probe for the real-time monitoring of enzyme dynamics and conformational changes. While specific studies focusing solely on this compound for this purpose are not extensively detailed in the provided search results, the principles of fluorescence spectroscopy underpin this application.
Conformational changes in an enzyme, often induced by substrate binding, inhibitor binding, or allosteric regulation, can alter the polarity and structure of the local environment around a strategically placed fluorescent probe. nih.gov This can lead to changes in fluorescence intensity, emission wavelength, and fluorescence lifetime of the dansyl moiety.
For instance, if this compound were incorporated into or bound to an enzyme, any conformational shift that moves the dansyl group to a more hydrophobic or hydrophilic region would result in a corresponding change in its fluorescence signal. nih.gov This phenomenon allows researchers to track these dynamic events in real time using techniques like stopped-flow fluorescence spectroscopy. nih.gov By monitoring these fluorescence changes, it is possible to deduce the kinetics of these conformational transitions, which are often crucial for enzyme function and regulation.
Protein Folding, Unfolding, and Conformational Dynamics Investigations
This compound and related dansylated compounds are instrumental in unraveling the complex processes of protein folding, unfolding, and conformational dynamics.
Probing Structural Transitions in Denatured Protein States
The unfolded, or denatured, state of a protein is not merely a random coil but can possess residual structure and undergo structural transitions. nih.gov Fluorescent probes like the dansyl group can be used to investigate these subtle structural features.
In a study on the denatured state of Protein L, dansyl groups were introduced at specific sites. nih.gov A key finding was that the fluorescence energy transfer (FRET) from a tryptophan residue to the dansyl group was significantly reduced upon protein unfolding. nih.gov This indicates an increase in the distance between the donor (tryptophan) and acceptor (dansyl) probes, consistent with the expansion of the protein structure in the denatured state.
Furthermore, by monitoring the intrinsic fluorescence of the dansyl group upon direct excitation, researchers observed a roughly 10% increase in fluorescence as the concentration of the denaturant (guanidine) was decreased. bakerlab.org This suggests a change in the local environment of the dansyl probe, reflecting partial ordering or structural transitions within the denatured state ensemble.
Kinetic Analysis of Protein Refolding Pathways via Stopped-Flow Fluorescence
Stopped-flow fluorescence is a powerful technique for studying the rapid kinetics of protein refolding. au.dk By rapidly diluting a denatured protein solution, refolding is initiated, and the accompanying changes in fluorescence can be monitored on the millisecond timescale. researchgate.net
In the aforementioned study of Protein L, stopped-flow fluorescence was employed to monitor the recovery of dansyl fluorescence upon refolding. nih.gov The experiments involved exciting a tryptophan residue and monitoring the fluorescence emission from the dansyl group. bakerlab.org The recovery of dansyl fluorescence, indicative of the protein adopting a more compact structure where FRET can occur, was observed to happen on a submillisecond timescale. nih.gov This rapid collapse of the polypeptide chain is an early event in the folding pathway.
| Experimental Technique | Observed Phenomenon | Timescale | Interpretation |
|---|---|---|---|
| Stopped-Flow Fluorescence (FRET) | Recovery of dansyl fluorescence | Sub-millisecond | Rapid collapse of the polypeptide chain |
| Stopped-Flow Fluorescence (Total) | Slowing of the overall refolding rate | - | Effect of the dansyl modification on folding kinetics |
This interactive table summarizes the kinetic findings from the stopped-flow fluorescence studies on the refolding of dansyl-labeled Protein L, highlighting the timescale of early folding events and the influence of the fluorescent probe on the refolding kinetics. nih.govbakerlab.org
Assessment of Conformational Integrity and Stability
The fluorescence properties of this compound can also be harnessed to assess the conformational integrity and stability of proteins. Changes in protein conformation, whether due to thermal denaturation, chemical denaturation, or ligand binding, will alter the environment of the dansyl probe and thus its fluorescence signal.
By monitoring the fluorescence of a dansyl probe as a function of temperature or denaturant concentration, a protein's stability can be quantified. A sharp change in the fluorescence signal typically corresponds to the unfolding transition of the protein. This allows for the determination of the midpoint of denaturation (Tm for thermal denaturation or Cm for chemical denaturation), which is a measure of the protein's stability.
The dramatic decrease in FRET between tryptophan and a dansyl group upon unfolding of Protein L serves as a clear indicator of the loss of the compact, native conformation. nih.gov Conversely, the recovery of this FRET signal upon refolding confirms the regaining of the native structure. This sensitivity to the folded state makes dansyl probes valuable for assessing whether a protein is in its correct and stable conformation.
Förster Resonance Energy Transfer Fret Applications Involving N Dansyl D Phenylalanine
N-Dansyl-D-phenylalanine as a FRET Donor in Biosensors
The dansyl group, the fluorescent component of this compound, can function as a FRET donor in specifically designed biosensors. bachem.cominterchim.fr In this capacity, the dansyl fluorophore is excited at its characteristic wavelength (around 342 nm), and if a suitable acceptor molecule is in close proximity, it can transfer its excitation energy non-radiatively. bachem.cominterchim.fr
A common acceptor paired with a dansyl donor is 4-nitro-phenylalanine. bachem.cominterchim.fr Biosensors can be constructed by incorporating this donor-acceptor pair into a peptide or other molecular scaffold. A change in the conformation of this scaffold, often induced by the binding of a specific analyte, alters the distance or orientation between the dansyl donor and the acceptor. This change modulates the FRET efficiency, resulting in a detectable change in the fluorescence signal. For instance, dansyl-attached dipeptides have been utilized in the development of biosensors for measuring the concentration of metal ions like Zn2+ in cellular fluids. mdpi.com
Table 1: Example of N-Dansyl Moiety as a FRET Donor
| Component | Role | Compound Example | Excitation (nm) | Emission (nm) |
|---|---|---|---|---|
| Donor | Energy Source | Dansyl Group | ~342 | ~562 |
| Acceptor | Energy Receiver | 4-nitro-phenylalanine | - | - |
| Application | Biosensing | Peptide-based sensors | - | - |
This interactive table summarizes a typical FRET system where the dansyl group acts as the donor.
This compound as a FRET Acceptor or Quencher for Intrinsic Tryptophan Fluorescence
A more frequent application of the dansyl group in FRET studies is its use as an acceptor or quencher for the intrinsic fluorescence of the amino acid tryptophan. bachem.cominterchim.fr Proteins containing tryptophan residues can be studied without the need for an external fluorescent donor label, as tryptophan itself can be excited at approximately 280 nm and emits fluorescence around 350-360 nm. interchim.frnih.gov
The absorption spectrum of the dansyl group significantly overlaps with the emission spectrum of tryptophan, a critical requirement for efficient FRET. umd.edu The Förster distance (R₀)—the distance at which FRET efficiency is 50%—for the tryptophan-dansyl pair is approximately 22 Å (2.2 nm), making this pair ideal for measuring intramolecular and intermolecular distances within proteins and peptides. bakerlab.org When a dansyl moiety, such as that in this compound, is chemically attached to a specific site on a protein (e.g., a lysine (B10760008) residue), its proximity to a tryptophan residue can be determined by measuring the quenching of the tryptophan fluorescence. umd.edu A decrease in tryptophan's fluorescence intensity or lifetime indicates that energy is being transferred to the nearby dansyl acceptor. umd.edu
Table 2: Properties of the Tryptophan-Dansyl FRET Pair
| FRET Partner | Role | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) |
|---|---|---|---|---|
| Tryptophan | Donor | ~280 | ~350-360 | ~22 Å |
| Dansyl Group | Acceptor/Quencher | ~342 (absorbance) | ~500-562 | ~22 Å |
This interactive table details the characteristics of the commonly used Tryptophan-Dansyl FRET pair.
Design and Application of FRET-Based Assays for Protease Activity
FRET is a powerful technique for developing sensitive, real-time assays to measure the activity of proteases. bachem.commdpi.com These assays typically use a short peptide substrate that contains the specific cleavage sequence recognized by the target protease. bachem.cominterchim.fr A FRET donor and acceptor pair is attached to the ends of this peptide. This compound can be incorporated into such substrates, often with the dansyl group serving as either the donor or, more commonly, the acceptor/quencher. bachem.cominterchim.fr
The general design of such an assay is as follows:
Intact Substrate : In the uncleaved peptide, the donor and acceptor are held in close proximity, allowing for efficient FRET. If the acceptor is a quencher, this results in low fluorescence output. researchgate.net
Protease Cleavage : When the protease is added, it cleaves the peptide at its recognition site. bachem.com
Signal Generation : This cleavage separates the donor and acceptor, disrupting FRET. The separation leads to an increase in the donor's fluorescence emission (or a decrease in the acceptor's emission if it was fluorescent), which can be monitored over time to determine the rate of the enzymatic reaction. mdpi.comnih.gov
These assays are robust, reproducible, and can be adapted for high-throughput screening of potential protease inhibitors. mdpi.com
Table 3: General Design of a FRET-Based Protease Assay
| Step | State of Peptide Substrate | FRET Status | Observed Fluorescence |
|---|---|---|---|
| 1 | Intact (Uncleaved) | High Efficiency | Low (Quenched) |
| 2 | Cleaved by Protease | FRET Disrupted | High (Unquenched) |
This interactive table illustrates the principle of a FRET-based assay for monitoring protease activity.
Elucidation of Protein-Protein Interactions and Conformational Rearrangements through FRET
The distance-dependent nature of FRET makes it an invaluable tool for studying dynamic biological processes, including protein conformational changes and protein-protein interactions. umd.edunih.gov By strategically placing a FRET pair, such as intrinsic tryptophan and a covalently attached dansyl group, at specific locations within a protein or between two interacting proteins, researchers can monitor changes in their relative positions.
For example, FRET has been used to investigate whether certain peptide hormones possess a folded structure in solution. umd.edu In a classic study, the distance between a tryptophan at one position and a dansyl-labeled lysine at another position in the adrenocorticotropic hormone (ACTH) was measured. umd.edu The observed FRET efficiency, and thus the calculated distance, was found to be insensitive to denaturing conditions, suggesting the peptide exists in a random coil structure rather than a stable, folded conformation. umd.edu
Similarly, FRET studies involving tryptophan and dansyl have been employed to probe the residual structure in the denatured state of proteins and to track conformational changes that occur during the earliest stages of protein folding. bakerlab.org A dramatic decrease in FRET efficiency between an engineered tryptophan and various dansyl-labeled sites was observed upon protein unfolding, providing insights into the expansion of the protein structure. bakerlab.org These experiments demonstrate the power of using this compound or related dansyl derivatives to obtain structural and dynamic information that is often inaccessible through other methods. bakerlab.org
Chiral Recognition and Enantioselective Discrimination Studies
Molecular Recognition Mechanisms with Chiral Selectors
The ability to distinguish between the enantiomers of N-Dansyl-phenylalanine relies on the specific and differing interactions they form with a chiral selector. These interactions are primarily non-covalent and can include hydrogen bonding, van der Waals forces, and steric hindrance. The subtle differences in the three-dimensional arrangement of atoms in the D- and L-enantiomers lead to variations in the stability of the diastereomeric complexes formed with a chiral selector, enabling their discrimination.
Interactions with Amino Acid-Based Molecular Micelles (e.g., Poly(SULV))
Molecular dynamics simulations have been employed to elucidate the chiral recognition mechanism between the enantiomers of N-Dansyl-phenylalanine (Dans-Phe) and an amino acid-based molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (Poly(SULV)). These simulations have revealed that both the D- and L-enantiomers of Dans-Phe tend to bind within specific pockets of the Poly(SULV) micelle.
Computational studies have shown that Dansyl-(L)-Phenylalanine exhibits a stronger binding affinity for Poly(SULV) compared to Dansyl-(D)-Phenylalanine. This is consistent with experimental observations in micellar electrokinetic chromatography (MEKC), where the L-enantiomer elutes later, indicating a stronger interaction with the micellar phase. The simulations identified three primary binding pockets within the Poly(SULV) structure, with both enantiomers showing a preference for pocket three. However, the degree of occupancy and the binding free energy differ between the two enantiomers.
Table 1: Pocket Occupancy and Binding Free Energy of Dansyl-Phenylalanine Enantiomers with Poly(SULV)
| Enantiomer | Binding Pocket | Percent Occupancy (%) | Binding Free Energy (kJ·mol⁻¹) |
|---|---|---|---|
| Dansyl-(D)-Phenylalanine | 1 | 44.08 | -11.5032 |
| 2 | 0.00 | - | |
| 3 | 55.92 | -12.0959 | |
| Dansyl-(L)-Phenylalanine | 1 | 35.41 | -12.4774 |
| 2 | 14.64 | -10.2752 | |
| 3 | 49.95 | -13.3349 |
Computational Modeling of Binding Free Energies and Intermolecular Interactions (e.g., Hydrogen Bonding Analysis)
Computational modeling plays a crucial role in understanding the energetic and structural basis of chiral recognition. By calculating the binding free energies of the diastereomeric complexes formed between the enantiomers of N-Dansyl-phenylalanine and a chiral selector, the enantioselectivity of the system can be predicted and rationalized.
In the case of the interaction with Poly(SULV), the calculated binding free energies are in agreement with experimental findings, showing that the L-enantiomer forms a more stable complex. nsf.gov Hydrogen bonding analysis has been instrumental in explaining this difference. These analyses have revealed that Dansyl-(L)-Phenylalanine is capable of forming a greater number of intermolecular hydrogen bonds with the Poly(SULV) micelle compared to the D-enantiomer. This enhanced hydrogen bonding contributes to the stronger binding and, consequently, the successful chiral recognition. nsf.gov
Enantioselective Sensing and Discrimination in Solution
The development of methods for the enantioselective sensing and discrimination of chiral molecules in solution is of great importance in various fields, including pharmaceuticals and biomedical analysis. For N-Dansyl-D-phenylalanine, fluorescence-based techniques have proven to be particularly effective.
Development of Fluorescent Enantioselective Sensors (e.g., Cyclodextrin-Based Systems)
Cyclodextrins (CDs) are common chiral selectors used in the development of fluorescent enantioselective sensors. Their hydrophobic inner cavity and hydrophilic outer surface allow them to form inclusion complexes with guest molecules, such as the dansyl group of N-Dansyl-phenylalanine. The chiral environment of the cyclodextrin (B1172386) can lead to differential interactions with the enantiomers of the guest molecule.
For instance, a nanoplatform composed of γ-cyclodextrin and graphene oxide (γ-CD-GO) has been developed for the chiral labeling of D-phenylalanine. mdpi.com This system demonstrates a significant enantioselective fluorescence quenching effect, highlighting the potential of cyclodextrin-based systems in discriminating between phenylalanine enantiomers. mdpi.com The chiral recognition is attributed to the formation of diastereomeric inclusion complexes with different stabilities.
Fluorescence Quenching-Based Chiral Discrimination
Fluorescence quenching is a powerful technique for chiral discrimination. In this approach, the interaction between a chiral selector and the enantiomers of a fluorescent molecule, such as N-Dansyl-phenylalanine, leads to a differential quenching of the fluorescence intensity.
A study utilizing a γ-cyclodextrin-graphene oxide (γ-CD-GO) assembly demonstrated highly effective chiral discrimination of fluorescently labeled D-phenylalanine through fluorescence quenching. mdpi.com The addition of the γ-CD-GO nanoplatform resulted in a significantly greater quenching of the fluorescence of the D-enantiomer compared to the L-enantiomer. mdpi.com This pronounced difference in fluorescence quenching allows for the quantitative determination of the enantiomeric composition of a sample.
Table 2: Enantioselective Fluorescence Quenching of Fluorescently Labeled Phenylalanine by γ-CD-GO
| Enantiomer | Fluorescence Quenching (%) |
|---|---|
| F-D-Phe | 89.81 |
| F-L-Phe | 10.73 |
Data from a study on fluorescently labeled phenylalanine, demonstrating the principle of enantioselective quenching by a cyclodextrin-based system. mdpi.com
Chiral Separation in Chromatographic Systems
High-performance liquid chromatography (HPLC) is a widely used technique for the separation of enantiomers. The chiral separation of this compound and its L-enantiomer can be achieved using either a chiral mobile phase additive or a chiral stationary phase (CSP).
One approach involves the use of a quaternary mobile phase containing a copper(II)-L-histidine complex. unibuc.ro In this system, the enantiomers of dansyl-phenylalanine form diastereomeric mixed-chelate complexes with the chiral selector in the mobile phase. unibuc.roresearchgate.net These complexes are then separated on a conventional achiral stationary phase, such as an ODS (octadecylsilyl) column. unibuc.ro The different stabilities of the diastereomeric complexes lead to different retention times, with the D-isomer of dansyl-phenylalanine eluting before the L-isomer. unibuc.ro
Table 3: HPLC Chiral Separation of Dansyl-Phenylalanine Enantiomers using a Cu(II)-L-Histidine Mobile Phase Additive
| Enantiomer | Capacity Ratio (k') |
|---|---|
| Dns-D-Phe | 4.36 |
| Dns-L-Phe | 5.18 |
Selectivity (αD/L): 0.84 unibuc.ro
Alternatively, chiral stationary phases (CSPs) that incorporate a chiral selector bonded to the support material can be used. Various types of CSPs, such as those based on cyclodextrins (e.g., CYCLOBOND) or macrocyclic antibiotics (e.g., CHIROBIOTIC), have been shown to be effective for the separation of N-derivatized amino acids, including N-Dansyl-phenylalanine. sigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving optimal enantioseparation. sigmaaldrich.com
Application as a Chiral Stationary Phase in Chromatography
A thorough review of scientific literature does not indicate that this compound has been utilized as a covalently bonded or coated chiral stationary phase (CSP) for chromatographic enantioseparation. Research into the development of CSPs has explored a vast array of chiral molecules, including amino acids and their derivatives. For instance, CSPs have been prepared from poly(L-phenylalanine) and other amino acid-based selectors. However, specific studies detailing the synthesis and application of a CSP where this compound itself serves as the immobilized chiral selector on a support like silica (B1680970) gel are not found in the current body of scientific literature. The primary role of dansylated amino acids in chromatography is as an analyte for the evaluation of new chiral separation methods.
Micellar Electrokinetic Chromatography (MEKC) for Enantiomer Separation
In the field of capillary electrophoresis, Micellar Electrokinetic Chromatography (MEKC) has been effectively employed for the enantioselective discrimination of dansylated amino acids, including the enantiomers of N-Dansyl-phenylalanine. In this technique, a chiral selector is added to the micellar phase of the background electrolyte. The differential interaction between the enantiomers of the analyte and the chiral micelles leads to their separation.
A key example involves the use of amino acid-based molecular micelles as the chiral selector. Molecular dynamics simulations have been conducted to elucidate the chiral recognition mechanisms between Dansyl-phenylalanine (Dans-Phe) enantiomers and a polymeric micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV). nsf.govtdl.org
These computational studies align with experimental MEKC observations, which show that the L-enantiomer of Dansyl-phenylalanine binds more strongly to the poly-SULV micelle than the D-enantiomer. nsf.govtdl.org The stronger binding results in a longer migration time for the L-enantiomer, thus enabling the separation of the two enantiomers.
The primary mechanism for this chiral discrimination is attributed to differences in intermolecular interactions, particularly hydrogen bonding. It was found that Dansyl-L-phenylalanine is capable of forming more significant and longer-lasting hydrogen bonds with the chiral micelle compared to Dansyl-D-phenylalanine. nsf.gov Specifically, a notable hydrogen bond forms between the leucine (B10760876) carbonyl group on the poly-SULV and the hydroxyl group of Dansyl-L-phenylalanine, which is not observed with the D-enantiomer. nsf.gov
The calculated binding free energies from these simulations provide a quantitative measure of the interaction strength and are consistent with the observed elution order in MEKC experiments. nsf.govtdl.org
| Enantiomer | Binding Free Energy (kJ·mol⁻¹) |
|---|---|
| N-Dansyl-L-phenylalanine | -13.3349 |
| This compound | -12.0959 |
Advanced Analytical Methodologies Utilizing N Dansyl D Phenylalanine
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, and the use of N-Dansyl-D-phenylalanine exemplifies the power of derivatization to enhance analytical performance. The dansyl chloride reagent reacts with the primary or secondary amine group of amino acids, attaching the fluorescent dansyl group and enabling highly sensitive detection. researchgate.netnih.gov
Pre-column derivatization is a strategy employed to improve the chromatographic properties and detectability of analytes that lack a strong chromophore or fluorophore, such as amino acids. researchgate.netcreative-proteomics.com The reaction of an amino acid like D-phenylalanine with 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) produces the corresponding N-dansyl amino acid. researchgate.netnih.gov This process, known as dansylation, is typically carried out before the sample is injected into the HPLC system. researchgate.net
The dansylation reaction is generally performed in an aqueous-organic mixture at an alkaline pH (9.5-10) and often at elevated temperatures (e.g., 38-60°C) to facilitate the reaction. researchgate.net The resulting dansylated amino acids, including this compound, exhibit strong fluorescence and UV absorbance, which significantly lowers the limits of detection. researchgate.net For instance, dansylated amino acids can be detected using a fluorescence detector with excitation and emission wavelengths typically around 324 nm and 559 nm, respectively, for dansyl glycine. researchgate.net This derivatization makes it possible to detect amino acids in the picomole and even femtomole range. bsu.edu
Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Advantages | Disadvantages |
| Dansyl Chloride | Simple procedure, stable derivatives, strong fluorescence and UV absorption. researchgate.netcreative-proteomics.com | Slow reaction kinetics, potential for side reactions. creative-proteomics.combsu.edu |
| o-Phthalaldehyde (OPA) | Rapid reaction with primary amines. | Derivatives can be unstable, does not react with secondary amines. researchgate.net |
| Fluorenylmethoxycarbonyl chloride (FMOC) | Reacts with both primary and secondary amines, stable derivatives. | Can produce interfering byproducts. researchgate.net |
| Phenyl isothiocyanate (PITC) | Reacts with primary and secondary amines. | Requires specific detection methods. researchgate.net |
Effective separation of a mixture of dansyl amino acids by HPLC requires careful optimization of several chromatographic parameters. Reversed-phase chromatography, typically using a C8 or C18 column, is the most common mode of separation for these derivatives. researchgate.net
Key parameters that are optimized include:
Mobile Phase Composition: A gradient elution is often employed, starting with a more polar mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. researchgate.net The pH of the mobile phase is also a critical factor in achieving optimal separation. nih.gov
Column Temperature: Maintaining a consistent and often elevated column temperature can improve peak shape and resolution. bsu.edu
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. researchgate.net
Internal Standard: The use of an internal standard is crucial for improving the reproducibility and reliability of the quantification. nih.govresearchgate.net
One study optimized the separation of 12 dansylated amino acids using an isocratic elution, which can reduce analysis time and cost compared to gradient elution. nih.govresearchgate.net The total run time for the separation of these 12 derivatives was 35 minutes. nih.govresearchgate.net
Table 2: Example of HPLC Parameters for Dansyl Amino Acid Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile). researchgate.net |
| Detection | Fluorescence (Excitation: ~330 nm, Emission: ~530 nm) or UV (~254 nm). researchgate.net |
| Flow Rate | Typically 0.5 - 1.5 mL/min. researchgate.net |
| Temperature | Ambient or controlled (e.g., 30-40 °C). bsu.edu |
Mass Spectrometry for Structural Characterization and Quantitation of Dansylated Analytes
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of dansylated compounds. The dansyl group not only aids in chromatographic separation but also enhances the ionization efficiency of the analyte in the mass spectrometer, particularly in positive electrospray ionization (ESI) mode. nih.govnih.gov This leads to improved sensitivity and lower limits of detection. nih.gov
The structural characterization of this compound and other dansylated analytes can be performed using tandem mass spectrometry (MS/MS). In this technique, the protonated molecule of the dansylated compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the original molecule. researchgate.net For dansylated amines, fragmentation often results in characteristic ions containing the dansyl moiety, which can be used for identification and confirmation. researchgate.net
Quantitative analysis of dansylated analytes can be achieved with high precision and accuracy using LC-MS/MS. springernature.com By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), it is possible to quantify the analyte of interest even in complex biological matrices. thermofisher.com The use of stable isotope-labeled internal standards, where a heavy isotope version of the analyte is added to the sample, is a common practice to ensure accurate quantification. nih.gov
Table 3: Mass Spectrometric Data for Phenylalanine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| Phenylalanine | C9H11NO2 | 165.19 | 120, 103, 91, 77 nist.govnist.gov |
| N-Dansyl-L-phenylalanine | C21H22N2O4S | 398.5 | 170, 171, 398 nih.gov |
Quartz Crystal Microbalance (QCM) Sensor Development for Enantioselective Recognition
A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can detect minute changes in mass on the surface of a quartz crystal resonator. mdpi.com This technology has been ingeniously applied to the development of sensors for the enantioselective recognition of chiral molecules, including this compound.
The principle behind this application involves coating the QCM crystal with a thin film of a molecularly imprinted polymer (MIP). researchgate.net In this process, a polymer is formed in the presence of a template molecule, in this case, one of the enantiomers of dansyl-phenylalanine (e.g., N-Dansyl-L-phenylalanine). researchgate.netresearchgate.net After polymerization, the template is removed, leaving behind recognition sites that are stereochemically complementary to the template molecule.
When a solution containing a mixture of this compound and N-Dansyl-L-phenylalanine is exposed to the MIP-coated QCM sensor, the enantiomer that was used as the template will preferentially bind to the imprinted sites. researchgate.net This binding event causes a change in the mass on the crystal surface, which in turn alters the resonant frequency of the crystal. nanoscience.com By measuring this frequency shift, the concentration of the target enantiomer can be determined.
These QCM-based sensors have demonstrated the ability to discriminate between the D and L enantiomers of dansyl-phenylalanine in solution. researchgate.net The detection limit for such a sensor has been reported to be as low as 5 micrograms per milliliter. researchgate.net This approach provides a novel and sensitive method for the quantitative determination of the enantiomeric composition of dansyl-phenylalanine mixtures. researchgate.net
Table 4: Performance of a QCM Sensor for Enantioselective Recognition of Dansyl-phenylalanine
| Parameter | Value |
| Recognition Element | Molecularly Imprinted Polymer (MIP) film with N-Dansyl-L-phenylalanine as the template. researchgate.net |
| Target Analytes | N-Dansyl-L-phenylalanine and this compound. researchgate.net |
| Detection Principle | Change in resonant frequency of the quartz crystal upon analyte binding. nanoscience.com |
| Detection Limit | 5 µg/mL. researchgate.net |
| Response Range | 5 - 500 µg/mL. researchgate.net |
Biological and Cellular Research Applications of N Dansyl D Phenylalanine Conjugates
Use as a Fluorescent Label in Cellular Systems for Localization Studies
The dansyl group, a fluorophore sensitive to the polarity of its local environment, makes N-Dansyl-D-phenylalanine an effective fluorescent label for tracking the localization and uptake of molecules within cellular systems. When conjugated to other molecules of interest, it allows for their visualization and tracking using fluorescence microscopy.
Researchers have utilized dansylated amino acids to investigate their transport and accumulation in different cell types. For instance, studies have explored the fate of N-dansyl-L-phenylalanine in the cerebrospinal fluid, observing its rapid absorption by the ependyma and choroid plexus after intraventricular injection. nih.gov Such studies provide insights into the transport mechanisms of amino acids and their derivatives across biological barriers.
Furthermore, the dansyl moiety has been incorporated into more complex molecules, such as polymyxin B, to create fluorescent probes for examining their intracellular localization. monash.edu These probes have been instrumental in elucidating the mechanisms of action and cellular uptake pathways of their parent compounds. While these studies may not exclusively use the D-enantiomer, the principles of using a dansylated phenylalanine for cellular localization remain the same.
The application of fluorescent D-amino acids (FDAAs) has become a powerful technique for in situ labeling of peptidoglycan in bacteria, enabling the visualization of cell wall synthesis and remodeling. rsc.org While a broad palette of FDAAs now exists, the foundational concept involves the enzymatic incorporation of these fluorescently tagged D-amino acids into the bacterial cell wall, providing a dynamic view of cellular growth and morphology.
In Vivo Chiral Imaging and Biosensing in Model Organisms (e.g., Zebrafish)
The stereospecific nature of D-amino acids has led to the development of chiral imaging probes for in vivo applications. This compound and related compounds are particularly useful in distinguishing between D- and L-enantiomers in complex biological environments, such as living organisms.
A notable application is the enantioselective labeling of D-phenylalanine in zebrafish, a widely used model organism in developmental biology and toxicology. nih.gov Researchers have developed a nanoplatform using γ-cyclodextrin and graphene oxide that demonstrates a high selectivity and sensitivity for D-phenylalanine. nih.gov This system exhibits a significant chiral fluorescence quenching effect, with a much stronger response for the D-enantiomer compared to the L-isomer, enabling real-time imaging of D-phenylalanine distribution in zebrafish larvae. nih.gov Such advancements are crucial for understanding the biological roles and activities of D-amino acids in living systems. nih.gov
The zebrafish model, with its optical transparency, is particularly well-suited for in vivo imaging studies. nih.gov The development of transparent zebrafish lines, such as the "crystal" mutant, further enhances the utility of fluorescent probes like this compound for unobstructed imaging of biological processes. nih.gov
| Organism | Probe System | Target Molecule | Key Finding |
| Zebrafish | γ-cyclodextrin and graphene oxide assemblies | D-phenylalanine | 7.0-fold higher fluorescence quenching for D-phenylalanine enantiomer compared to L-isomer, enabling in vivo chiral labeling. nih.gov |
Investigation of Ligand-Receptor Interactions in Complex Biological Matrices
Fluorescently labeled ligands, including those incorporating a dansyl-phenylalanine moiety, are invaluable tools for studying ligand-receptor binding and selectivity. The change in the fluorescence properties of the dansyl group upon binding to a receptor can provide information about the binding event and the local environment of the binding site.
Dansylated ligands have been synthesized to investigate their binding affinities for various receptors, such as dopamine D2/D3 receptors. researchgate.net Studies have shown that the introduction of a dansyl group to a pharmacophore is often well-tolerated, with the resulting fluorescent ligand retaining high affinity for its target receptor. researchgate.net This allows for the use of these ligands in fluorescence-based assays to characterize receptor binding in complex biological samples.
The stereochemistry of amino acid residues in neuropeptides can significantly impact their receptor selectivity. The isomerization of an L-amino acid to a D-amino acid within a peptide can switch its binding preference between different G protein-coupled receptors (GPCRs). nih.gov For example, a neuropeptide containing a D-phenylalanine residue at a specific position showed selective activation of one receptor, while its L-phenylalanine counterpart activated a different receptor. nih.gov This highlights the importance of stereochemistry in ligand-receptor interactions and the potential for using D-amino acid-containing fluorescent probes to study specific receptor subtypes.
Furthermore, fluorescence spectroscopy has been employed to study the chiral recognition of dansyl-D,L-phenylalanine by proteins such as alpha-acid glycoprotein (B1211001) (AGP). nih.gov The binding of the enantiomers to the protein results in a change in their fluorescence emission, allowing for the simultaneous determination of their concentrations in a mixture. nih.gov
| Ligand | Receptor/Protein | Method | Finding |
| Dansyl-labeled pharmacophores | Dopamine D2/D3 receptors | Radioligand binding | Dansyl group is well-tolerated, retaining high receptor affinity. researchgate.net |
| Neuropeptide with D-phenylalanine | G protein-coupled receptors | Cell-based receptor activation | Isomerization modulates receptor selectivity between different GPCRs. nih.gov |
| Dansyl-D,L-phenylalanine | Alpha-acid glycoprotein (AGP) | Fluorescence spectroscopy | Chiral discrimination by AGP allows for enantiomeric determination. nih.gov |
Protein Sequencing and N-Terminal Analysis using Dansyl-Edman Degradation
One of the classical applications of dansyl chloride and its amino acid derivatives is in protein sequencing, specifically for the identification of N-terminal amino acids. The Dansyl-Edman degradation method is a highly sensitive technique that combines the reactivity of dansyl chloride with the stepwise degradation of the Edman chemistry. springernature.comnih.govehu.eusresearchgate.net
In this method, the free amino group of the N-terminal amino acid of a peptide or protein is reacted with dansyl chloride. nih.gov Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the free amino acids from the inner part of the chain and the highly fluorescent, acid-stable dansyl-N-terminal amino acid. nih.gov This fluorescent derivative can then be identified by thin-layer chromatography or high-performance liquid chromatography (HPLC). nih.govnih.gov
The combination with the Edman degradation allows for sequential analysis. ehu.eusresearchgate.net After the identification of the N-terminal residue, the remaining peptide can be subjected to another round of Edman degradation to expose the next amino acid in the sequence, which can then be dansylated and identified. This iterative process allows for the determination of the amino acid sequence of a peptide. ehu.eus
| Method | Reagent | Principle | Application |
| Dansyl-Edman Degradation | Dansyl chloride and Phenyl isothiocyanate | Stepwise chemical degradation and fluorescent labeling of the N-terminal amino acid. springernature.comehu.eus | Determination of the amino acid sequence of peptides and proteins. nih.govehu.eusresearchgate.net |
Probing Membrane Structure and Dynamics using Dansyl-Lipid Analogs
The environmentally sensitive fluorescence of the dansyl group makes it an excellent probe for investigating the structure and dynamics of biological membranes. When attached to lipids or membrane-interacting peptides, the fluorescence emission spectrum of the dansyl group provides information about the polarity, fluidity, and local environment of the membrane.
Dansyl-labeled lipid analogs can be incorporated into artificial or cellular membranes to study lipid organization and dynamics. The fluorescence properties of the dansyl probe can report on changes in the membrane's physical state, such as phase transitions or the formation of lipid domains.
Similarly, attaching a dansyl group to a peptide, such as at the N-terminus, allows for the study of its interaction with lipid bilayers. nih.gov The fluorescence energy of the dansyl group is sensitive to its position within the amphipathic environment of the membrane. A shift to higher energy (blue shift) indicates a more hydrophobic environment, suggesting insertion of the probe into the membrane interior, while lower energy emission (red shift) is indicative of a more polar environment, such as the headgroup region or the aqueous phase. nih.gov
Studies on the passive transport of N-acetyl-phenylalanine-amide across different lipid bilayers have provided insights into how small molecules permeate membranes, a fundamental process in cell biology and pharmacology. figshare.comresearchgate.net While not directly using a dansyl probe, these studies highlight the importance of the phenylalanine structure in membrane interactions. The addition of a dansyl group to such a molecule would provide a fluorescent handle to directly observe these interactions.
| Probe Type | Membrane System | Information Gained |
| Dansyl-labeled peptide | Lipid vesicles (bilayers) | Peptide's position and orientation within the membrane; interaction with lipid headgroups versus hydrophobic core. nih.gov |
| Dansyl-cerebroside | Plasma membranes of cultured cells | Incorporation and redistribution of glycolipids in the cell membrane. researchgate.net |
Future Directions and Emerging Research Avenues for N Dansyl D Phenylalanine
Rational Design of Next-Generation Dansyl-D-phenylalanine Derivatives with Enhanced Photophysical Properties
The future development of N-Dansyl-D-phenylalanine-based probes will heavily rely on the rational design of new derivatives with superior photophysical characteristics. The primary goals of these design strategies will be to improve quantum yield, photostability, and introduce novel sensing capabilities.
One promising approach involves the modification of the dansyl group itself. Strategic placement of electron-donating or electron-withdrawing groups on the naphthalene (B1677914) ring can modulate the electronic properties of the fluorophore, leading to shifts in the excitation and emission spectra and potentially increasing the quantum yield. Furthermore, the incorporation of bulky side chains could shield the fluorophore from photobleaching pathways, thereby enhancing its photostability for long-term imaging experiments.
Another avenue of exploration is the modification of the D-phenylalanine backbone. The introduction of different functional groups could enable the development of "turn-on" fluorescent probes. acs.org These probes would exhibit minimal fluorescence in their native state but would show a significant increase in fluorescence upon binding to a specific target molecule or in response to a change in the local environment, such as pH or the presence of specific ions. researcher.life This "off-on" switching mechanism is highly desirable for reducing background noise and improving the signal-to-noise ratio in imaging applications.
| Design Strategy | Targeted Photophysical Property | Potential Advantage |
| Substitution on the dansyl ring | Quantum Yield, Wavelength | Brighter signal, tailored spectral properties |
| Steric shielding of the fluorophore | Photostability | Longer imaging times, reduced phototoxicity |
| Modification of the amino acid | "Turn-on" fluorescence | Higher signal-to-noise ratio, specific sensing |
| Introduction of reactive groups | Covalent labeling | Stable and specific target labeling |
Integration with Advanced Imaging Modalities (e.g., Super-resolution Microscopy, Live-Cell Imaging)
The application of this compound and its next-generation derivatives is poised for significant expansion with their integration into advanced imaging modalities. Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and RESOLFT (Reversible Saturable Optical Fluorescence Transitions), which bypass the diffraction limit of light, will be a key area of focus. nih.gov The relatively small size of this compound makes it an attractive alternative to larger fluorescent proteins for high-resolution imaging.
For successful application in super-resolution microscopy, derivatives of this compound will need to be optimized for the specific requirements of these techniques, such as efficient photoswitching between fluorescent and dark states. nih.gov Rational design strategies will be crucial to develop probes that can undergo reversible activation and deactivation with high fidelity.
Live-cell imaging is another area where this compound holds great promise. Its ability to be incorporated into cellular structures and its sensitivity to the local environment can provide dynamic information about cellular processes in real-time. Future research will likely focus on developing cell-permeable derivatives that can be used to label specific intracellular targets without the need for genetic engineering.
| Imaging Modality | Key Requirement for this compound Probe | Potential Application |
| Super-resolution Microscopy (STED, RESOLFT) | Efficient photoswitching, high photostability | Nanoscale imaging of cellular structures |
| Live-Cell Imaging | Cell permeability, low cytotoxicity | Real-time tracking of molecular dynamics |
| Two-Photon Microscopy | High two-photon absorption cross-section | Deep-tissue imaging with reduced scattering |
Expanding Applications in Drug Discovery and Lead Compound Screening
The fluorescent properties of this compound make it a valuable tool for drug discovery and high-throughput screening (HTS). mdpi.com Its ability to report on binding events and enzymatic activity can be exploited to identify and characterize potential drug candidates.
One key application is in the development of fluorescence polarization (FP) assays. In an FP assay, the polarization of fluorescence emission is dependent on the rotational speed of the fluorescent molecule. When a small fluorescent molecule like this compound binds to a larger protein target, its rotation slows down, leading to an increase in fluorescence polarization. This principle can be used to screen large compound libraries for molecules that inhibit this binding interaction.
Furthermore, derivatives of this compound can be designed as specific probes for particular enzyme classes, such as proteases or kinases. For instance, a derivative could be synthesized with a recognition motif for a specific protease. Upon cleavage by the enzyme, a change in the fluorescence properties of the dansyl group would indicate enzymatic activity. This would enable the high-throughput screening of compounds that inhibit the enzyme.
| Screening Application | Principle of Assay | Advantage for Drug Discovery |
| Fluorescence Polarization (FP) | Change in rotational diffusion upon binding | Homogeneous, high-throughput format |
| Enzyme Inhibition Assays | Modulation of fluorescence upon enzymatic activity | Direct measurement of inhibitor potency |
| Target Engagement Studies | Spectral shift upon binding to target protein | Confirmation of drug-target interaction in cells |
Development of Multi-Functional this compound Probes for Multiparametric Analysis
A significant future direction is the development of multi-functional probes based on the this compound scaffold. These probes would be designed to report on multiple cellular parameters simultaneously, providing a more comprehensive picture of cellular function.
For example, a single probe could be engineered to be sensitive to both pH and the concentration of a specific metal ion. This could be achieved by incorporating a second sensing moiety into the molecule that responds to the metal ion, while the dansyl group retains its pH sensitivity. Such a probe would allow for the simultaneous imaging of these two parameters within a cell, providing insights into their interplay in cellular processes.
Another possibility is the creation of probes that combine a fluorescent reporter with a photo-crosslinking group. This would allow for the labeling and visualization of a target protein, followed by the light-induced covalent attachment of the probe to the protein. This would enable the subsequent isolation and identification of the protein and its binding partners.
| Functionality 1 | Functionality 2 | Potential Application |
| pH Sensing (Dansyl) | Metal Ion Sensing | Investigating the role of ion gradients in pH regulation |
| Fluorescence Imaging | Photo-crosslinking | Identifying protein-protein interactions |
| Environmental Polarity Sensing | Specific Targeting Moiety | Mapping polarity gradients within specific organelles |
Elucidation of More Complex Biological Pathways and Systems Biology Applications
The application of this compound and its advanced derivatives has the potential to contribute significantly to the field of systems biology. By providing tools to visualize and quantify molecular events within living systems, these probes can help to unravel the complexity of biological pathways.
For instance, by using a panel of different this compound-based probes that are sensitive to various cellular parameters (e.g., pH, ion concentration, polarity), researchers could generate multi-dimensional data on the cellular state under different conditions. This data could then be integrated with other 'omics' data (e.g., genomics, proteomics, metabolomics) to build more comprehensive models of cellular function.
Furthermore, the ability to track the localization and dynamics of specific proteins labeled with this compound derivatives can provide crucial information about their role in signaling networks and other complex biological processes. This information can be used to validate and refine computational models of these pathways.
| Systems Biology Approach | Role of this compound Probes | Expected Outcome |
| Multi-parametric imaging | Simultaneous measurement of multiple cellular parameters | Understanding the interplay between different cellular processes |
| Protein tracking and localization | Visualizing the spatio-temporal dynamics of proteins | Mapping protein interaction networks in living cells |
| Integration with 'omics' data | Providing functional data at the molecular level | Building more accurate and predictive models of biological systems |
Q & A
Basic: How is N-Dansyl-D-phenylalanine synthesized and purified for research applications?
Answer:
Synthesis typically involves dansylation of D-phenylalanine using dansyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine). The reaction requires inert gas protection to prevent hydrolysis. Purification is achieved via reverse-phase HPLC, with purity validation using analytical HPLC (>98% purity) and spectroscopic techniques (NMR, MS) . Critical parameters include pH control during dansylation and column temperature optimization during HPLC .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity, focusing on dansyl group signals (δ 2.8–3.1 ppm for dimethylamino protons).
- High-Performance Liquid Chromatography (HPLC): Validates purity and monitors degradation under storage.
- Mass Spectrometry (MS): Determines molecular weight (MW: 384.4 g/mol) and fragmentation patterns.
- Fluorescence Spectroscopy: Quantifies quantum yield of the dansyl fluorophore (λex 340 nm, λem 510 nm) .
Advanced: How can researchers design experiments to evaluate this compound as a metalloproteinase inhibitor?
Answer:
- Enzyme Assays: Use recombinant MMPs (e.g., MMP-2, MMP-9) with fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to measure inhibition kinetics.
- IC50 Determination: Perform dose-response curves under physiological pH (7.4) and temperature (37°C).
- Control Experiments: Include positive controls (e.g., Batimastat) and validate specificity via counter-screening against non-target proteases .
- Structural Analysis: Co-crystallization with MMPs or molecular docking studies to identify binding interactions .
Advanced: What advanced spectroscopic methods can elucidate the photophysical properties of the dansyl group?
Answer:
- Time-Resolved Fluorescence: Measures excited-state lifetime (typically 10–15 ns) to study solvent polarity effects.
- Transient Absorption Spectroscopy: Tracks ultrafast electronic relaxation dynamics (sub-picosecond timescales).
- Circular Dichroism (CD): Detects chirality-induced photophysical changes in asymmetric environments.
- Attosecond Pulse Techniques: Investigate electron dynamics in the dansyl chromophore, though currently limited to phenylalanine derivatives .
Advanced: How should researchers address contradictions in reported inhibitory activity across studies?
Answer:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., normalized IC50 values) and account for variables like buffer composition (e.g., Zn<sup>2+</sup> concentration in MMP assays).
- Experimental Replication: Reproduce conflicting studies with identical reagents and protocols.
- Error Analysis: Quantify uncertainties in enzyme activity measurements (e.g., via coefficient of variation) and validate statistical methods (ANOVA, t-tests) .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste Disposal: Collect organic waste in designated containers for incineration.
- Storage: Keep in airtight, light-resistant containers at –20°C to prevent photodegradation .
Advanced: What strategies optimize the stability of this compound in aqueous solutions?
Answer:
- pH Buffering: Use phosphate buffer (pH 7.0–7.5) to minimize dansyl group hydrolysis.
- Temperature Control: Store solutions at 4°C for short-term use; avoid freeze-thaw cycles.
- Co-Solvents: Add 10–20% acetonitrile to improve solubility and reduce aggregation.
- Stability Assays: Monitor degradation via HPLC at 254 nm over 24–72 hours .
Advanced: How to analyze structure-activity relationships of this compound derivatives?
Answer:
- Derivatization: Synthesize analogs with modified dansyl substituents (e.g., methyl, bromo) or D-phenylalanine backbone alterations.
- Computational Modeling: Use molecular dynamics (MD) simulations to predict binding affinities for MMP isoforms.
- Bioactivity Testing: Screen analogs against MMP-1, MMP-3, and MMP-7 to assess selectivity.
- Data Correlation: Plot logP values against IC50 to evaluate hydrophobicity-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
